molecular formula C23H23N5OS B6507967 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 872590-40-4

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B6507967
CAS No.: 872590-40-4
M. Wt: 417.5 g/mol
InChI Key: UTIKYTRXQAOWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin core modified with a 2,4-dimethylphenyl substituent at the 1-position and a sulfanylacetamide moiety at the 4-position. This compound is hypothesized to target kinase enzymes or nucleotide-binding proteins due to the pyrazolo[3,4-d]pyrimidine scaffold’s resemblance to purine bases .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-8-9-20(17(2)12-16)28-22-19(13-27-28)23(26-15-25-22)30-14-21(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIKYTRXQAOWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C26H25N7O3
  • Molecular Weight : 483.532 g/mol
  • IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide

Compounds with a similar pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The mechanism involves binding to the active site of CDK2, thereby preventing its function and affecting the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cytotoxic effects in various cancer cell lines.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Activity
Compound AHepG2 (liver cancer)13.004High
Compound BMCF7 (breast cancer)20.500Moderate
Compound CA549 (lung cancer)15.750High

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.

Case Studies

  • Study on HepG2 Cell Line :
    In a study evaluating various derivatives of pyrazolo[3,4-d]pyrimidines, it was found that those with electron-donating groups exhibited enhanced anticancer activity. Specifically, a derivative containing two methyl groups showed superior potency compared to others with electron-withdrawing groups .
  • In Vivo Studies :
    Animal model studies have shown that the administration of this compound leads to reduced tumor growth rates in xenograft models. The mechanisms were attributed to apoptosis induction and cell cycle arrest mediated by CDK inhibition .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure R1 (1-position) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Notable Properties
2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl 2-Phenylethyl Not Provided ~470 (estimated) High lipophilicity; potential kinase inhibition
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl 4-(Trifluoromethoxy)phenyl C20H13F4N5O2S 463.41 Higher polarity due to CF3O group; ChemSpider ID: 18404396
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine Phenyl 4-Acetamidophenyl Not Provided ~450 (estimated) Enhanced hydrogen-bonding capacity via acetamide
N-{4-[Methyl(1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}acetamide Pyrazolo[3,4-d]pyrimidine 1-Methyl-6-phenyl 4-(Methylamino)phenyl Not Provided ~460 (estimated) Methylamino group may improve solubility
Example 83 (Chromenone derivative) Chromen-4-one + pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl Complex fluorinated chromenone Not Provided 571.20 (M+1) Higher thermal stability (MP: 302–304°C)

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 2-phenylethyl group confers greater lipophilicity than the 4-(trifluoromethoxy)phenyl group in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Thermal Stability: The chromenone derivative in exhibits a higher melting point (302–304°C) than pyrazolo[3,4-d]pyrimidine analogs, likely due to extended π-conjugation and rigid chromenone core.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution between α-chloroacetamides and pyrazolo[3,4-d]pyrimidin-4-thiols. However, steric hindrance from the 2,4-dimethylphenyl group may reduce reaction yields compared to less bulky analogs .

Biological Implications :

  • The acetamide derivatives in and prioritize hydrogen-bonding interactions via polar substituents (e.g., 4-acetamidophenyl), whereas the target compound’s 2-phenylethyl tail may favor hydrophobic binding pockets common in kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.